molecular formula C20H30D4F2O5 B1164643 13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1-d4

13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1-d4

Cat. No. B1164643
M. Wt: 396.5
InChI Key: PNVYHTHOCKTJCO-OQCFKNQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PGE1 is produced by the metabolism of dihomo-γ-linolenic acid (DGLA) by the cyclooxygenase pathway. PGE1 inhibits platelet aggregation (IC50 = 40 nM) and increases vasodilation.13,14-dihydro-16,16-difluoro PGE1 is a biologically active metabolite of PGE1, inhibiting platelet aggregation with comparable potency to the parent compound. The addition of two electron-withdrawing fluorine atoms, which should stabilize the molecule against hydrolytic cleavage, may be expected to delay degradation in vivo. 13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro PGE1-3,3’,4,4’-d4) contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. It is intended for use as an internal standard for the quantification of 13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1 by GC- or LC-mass spectrometry (MS).

Scientific Research Applications

1. Hair Growth and Skin Applications

  • Prostaglandins and Hair Follicle : Prostaglandins, including analogs similar to 13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1-d4, have shown positive effects on hair growth, including terminal, vellus hair, and eyelashes. Inhibitors targeting specific enzymes in the prostaglandin pathway could enhance the effects of these mediators on hair and skin (Michelet et al., 2008).

2. Role in Inflammatory and Oncogenic Processes

  • Prostaglandin Metabolism and Cancer : Prostaglandins, including those structurally related to the subject compound, are involved in various physiological and pathological processes. Specific enzymes in their metabolic pathway, like 15-hydroxyprostaglandin dehydrogenase, play roles in inflammation and cancer development. This enzyme's up-regulation has been considered a potential approach for cancer chemoprevention (Tai, 2011).

3. Applications in Analytical Chemistry

  • Prostaglandin Separation Techniques : The separation and identification of prostaglandins and their metabolites, which include compounds similar to this compound, are crucial for understanding their biological roles. Advanced chromatographic techniques have been developed for this purpose, contributing to research in various fields including pharmacology and biochemistry (Welsh et al., 2003).

4. Pharmacological Research

  • Prostaglandin Analog Synthesis : Research into the synthesis of prostaglandin analogs, including structures akin to this compound, contributes significantly to the development of new pharmacological agents. These studies aid in creating compounds with potential therapeutic applications, such as in the treatment of glaucoma and other conditions (Krupa et al., 2017).

properties

Molecular Formula

C20H30D4F2O5

Molecular Weight

396.5

InChI

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1/i5D2,7D2

InChI Key

PNVYHTHOCKTJCO-OQCFKNQOSA-N

SMILES

O=C1[C@H](CCCC([2H])([2H])C([2H])([2H])CC(O)=O)[C@@H](CCC(O)C(F)(F)CCCC)[C@H](O)C1

synonyms

15-hydroxy Lubiprostone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1-d4

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